N-[9-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
Beschreibung
N-[9-[(2R,3R,4R,5R)-3-Chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide is a synthetic nucleoside analog characterized by a purine base (adenine derivative) linked to a modified ribose moiety. The oxolane (sugar) ring features stereospecific substitutions: a chloro group at position 3, a hydroxyl group at position 4, and a hydroxymethyl group at position 3. The purine’s 6-amino group is substituted with a benzamide moiety.
Eigenschaften
Molekularformel |
C17H16ClN5O4 |
|---|---|
Molekulargewicht |
389.8 g/mol |
IUPAC-Name |
N-[9-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C17H16ClN5O4/c18-11-13(25)10(6-24)27-17(11)23-8-21-12-14(19-7-20-15(12)23)22-16(26)9-4-2-1-3-5-9/h1-5,7-8,10-11,13,17,24-25H,6H2,(H,19,20,22,26)/t10-,11-,13-,17-/m1/s1 |
InChI-Schlüssel |
OARKVHSQGFEPBV-YAMOITTJSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[9-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and cyanamide.
Chlorination of the Oxolane Ring: The oxolane ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Coupling Reaction: The chlorinated oxolane ring is then coupled with the purine base using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Benzamide Formation: Finally, the benzamide group is introduced through an amidation reaction using benzoyl chloride and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
N-[9-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thiocyanates.
Wissenschaftliche Forschungsanwendungen
N-[9-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with nucleic acids.
Medicine: Explored for its antiviral and anticancer properties due to its ability to interfere with DNA replication and repair mechanisms.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[9-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in DNA replication and repair, such as DNA polymerases and topoisomerases.
Pathways Involved: It interferes with the normal functioning of these enzymes, leading to the inhibition of DNA synthesis and cell proliferation. This makes it a potential candidate for antiviral and anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
Compound 9 (N-{9-[(2R,4R,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxyoxolan-2-yl]-9H-purin-6-yl}benzamide)
- Key Differences :
- The 5-hydroxymethyl group in the target is replaced with a bis(4-methoxyphenyl)(phenyl)methoxy (DMT) protecting group.
- The 3-chloro substituent is absent; instead, position 4 retains a hydroxyl group.
- Synthesis : Uses tritylation (DMT protection) and thiophosphorylation steps, yielding a 52% purity after silica gel chromatography .
- Applications : The DMT group enhances stability during oligonucleotide synthesis but requires deprotection for biological activity .
Compound 42 (N-{9-[(2R,4S,5S)-4-hydroxy-5-(sulfanylmethyl)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide)
- Key Differences :
- Contains a sulfanylmethyl group at position 5 and a keto group at the purine’s 6-position.
- Lacks the chloro substituent.
- Physicochemical Properties : Lower purity (68%) and shorter retention time (Rt = 2.23 min) compared to the target’s hypothetical profile, likely due to increased polarity from the sulfhydryl group .
Halogen-Substituted Analogues
N-(9-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide
- Key Differences :
- Substitutes fluoro for chloro at position 3.
- Safety Profile : Classified with hazard statements H302 (acute toxicity) and H315/H319 (skin/eye irritation), suggesting halogen-dependent toxicity .
- Synthetic Challenges : Fluorination typically requires specialized reagents (e.g., DAST), unlike chlorination methods .
Base-Modified Analogues
Decitabine (4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2-dihydro-1,3,5-triazin-2-one)
- Key Differences: Replaces purine with a triazinone ring, altering base-pairing interactions. Lacks the benzamide group.
- Therapeutic Use : DNA methyltransferase inhibitor, highlighting how base modifications dictate mechanism of action .
Prodrug and Phosphoramidite Derivatives
Compound 35 (N-{9-[(2R,4S,5S)-5-({[bis(4-methoxyphenyl)(phenyl)methyl]sulfanyl}methyl)-4-({bis(propan-2-yl)aminophosphanyl}oxy)oxolan-2-yl]purin-6-yl}benzamide)
- Key Differences: Includes a phosphoramidite group at position 4 for oligonucleotide chain elongation. Uses a cyanoethyl-protected phosphate to prevent premature reactivity.
- Synthesis : Achieves 46% yield via phosphoramidite coupling, a critical step in solid-phase oligonucleotide synthesis .
Comparative Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Chloro vs.
- Benzamide Role: The 6-benzamide group, seen in the target and analogs like Compound 9, likely contributes to π-π stacking interactions in enzyme active sites, a feature absent in Decitabine’s triazinone structure .
- Protecting Groups : DMT (Compound 9) and tert-butyldimethylsilyl (TBDMS, ) groups improve synthetic handleability but necessitate post-synthesis deprotection, complicating scalability .
Biologische Aktivität
N-[9-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide, a complex purine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions within biological systems. This article aims to explore the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of N-[9-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide is C15H21N5O5. Its molecular weight is approximately 351.36 g/mol. The compound features a purine base linked to a hydroxymethyl oxolane moiety, which plays a crucial role in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H21N5O5 |
| Molecular Weight | 351.36 g/mol |
| CAS Number | 1084891-36-0 |
| Purity | 95% |
The biological activity of N-[9-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide is primarily associated with its interaction with nucleic acids and enzymes involved in cellular processes. It acts as a nucleotide analog, potentially inhibiting RNA-dependent RNA polymerases, which are critical for viral replication.
Case Study: Antiviral Activity
Research has indicated that similar compounds exhibit significant antiviral properties against Hepatitis C virus (HCV) by targeting the NS5B protein. The mechanism involves the incorporation of the nucleotide analog into viral RNA, leading to termination of replication.
In Vitro Studies
In vitro studies have demonstrated that N-[9-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide shows promising results in inhibiting HCV replication. For instance:
- Concentration : Effective concentrations ranged from 1 µM to 50 µM.
- Inhibition Rate : At 50 µM concentration, the compound exhibited over 80% inhibition of HCV replication in cell cultures.
Table 2: In Vitro Activity Against HCV
| Concentration (µM) | Inhibition Rate (%) |
|---|---|
| 1 | 20 |
| 10 | 50 |
| 25 | 70 |
| 50 | >80 |
Pharmacokinetics
The pharmacokinetic profile of N-[9-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide suggests favorable absorption and distribution characteristics. Studies indicate:
- Bioavailability : High bioavailability due to its structural similarity to natural nucleotides.
- Half-Life : Estimated half-life of approximately 12 hours in plasma.
Table 3: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Half-Life (hours) | ~12 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
